molecular formula C6H5ClN4 B14899213 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14899213
M. Wt: 168.58 g/mol
InChI Key: NYWAVUZGDZRPFD-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .

Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .

Scientific Research Applications

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
  • Pyrazolo[3,4-b]pyridines

Comparison: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and binding properties. Compared to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, the methyl group in the 5th position can enhance its lipophilicity and potentially alter its biological activity. Pyrazolo[3,4-b]pyridines, on the other hand, have a different ring fusion, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11)

InChI Key

NYWAVUZGDZRPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=NN2)Cl

Origin of Product

United States

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